molecular formula C5H8O2 B041191 Tetrahydro-4H-pyran-4-one CAS No. 29943-42-8

Tetrahydro-4H-pyran-4-one

Cat. No. B041191
Key on ui cas rn: 29943-42-8
M. Wt: 100.12 g/mol
InChI Key: JMJRYTGVHCAYCT-UHFFFAOYSA-N
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Patent
US07745438B2

Procedure details

Dissolve tetrahydropyran-4-one (5.0 mL, 54.2 mmol) and chloroacetonitrile (3.4 mL, 53.5 mmol) in tert-butanol (1 mL) and add drop-wise a solution of potassium tert-butoxide (54 mL, 54 mmol, 1.0 M in tert-butanol) over 20 minutes. Stir for 16 hours, dilute with water and quench slowly with 1 N hydrochloric acid. Extract with diethyl ether (×3). Combine extracts and wash with saturated aqueous sodium chloride solution, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 1:1 ethyl acetate:hexanes) to give the desired compound as a light yellow oil (4.4 g, 59%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.Cl[CH2:9][C:10]#[N:11].CC(C)([O-])C.[K+]>C(O)(C)(C)C.O>[O:7]1[C:4]2([CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[CH:9]1[C:10]#[N:11] |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
3.4 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add
CUSTOM
Type
CUSTOM
Details
over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quench slowly with 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
Extract with diethyl ether (×3)
WASH
Type
WASH
Details
Combine extracts and wash with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 0:100 to 1:1 ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(C12CCOCC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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